molecular formula C9H16O2 B102817 Methyl 7-octenoate CAS No. 15766-90-2

Methyl 7-octenoate

Cat. No.: B102817
CAS No.: 15766-90-2
M. Wt: 156.22 g/mol
InChI Key: WEDBJXYFCNMJKA-UHFFFAOYSA-N
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Description

Methyl 7-octenoate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from octenoic acid and methanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-octenoate can be synthesized through the esterification of 7-octenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester formation. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Octenoic acid or octenal.

    Reduction: 7-octen-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 7-octenoate has several applications in scientific research:

    Chemistry: It is used as a reactant in organic synthesis to prepare other complex molecules.

    Biology: It serves as a model compound in studies of ester metabolism and enzymatic reactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 7-octenoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release octenoic acid and methanol. The octenoic acid can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

    Methyl octanoate: Another ester with a similar structure but without the double bond.

    Methyl 7-methyl-3-oxo-6-octenoate: A related compound with additional functional groups.

Uniqueness: Methyl 7-octenoate is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl oct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDBJXYFCNMJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude 7-octenal (30.5 g) (90.0% in gas chromatography simple area %, net: 27.5 g, 0.22 mol; cis-6-octenal: 4.7% in gas chromatography simple area %, and trans-6-octenal: 4.5% in gas chromatography simple area %) was dissolved in 95% by mass acetone aqueous solution (300.0 g). After adding Jones reagent (3M chromic acid-sulfuric acid aqueous solution) (100.0 mL) and stirring at room temperature for 2 hours, isopropanol (20.0 g) was added thereto. After the precipitate was filtered off and acetone was distilled off from the filtrate, the filtrate was extracted with ethyl acetate. After the ethyl acetate layer was washed with water and saturated sodium chloride solution, the solvent was distilled off to obtain a crude product. Subsequently, this product was dissolved in methanol (300.0 g). After adding p-toluenesulfonic acid mono hydrate (3.0 g) thereto, the solution was heated at 60° C. for 2 hours. The solution was extracted with ethyl acetate, and the organic layer was washed with water and sodium carbonate aqueous solution. After that, the organic layer obtained by distilling off the solvent was distilled under a reduced pressure of 500 Pa. With this procedure, crude methyl 7-octenoate (34.3 g) (90.0% in gas chromatography simple area %, net: 30.9 g, net: 0.20 mol, yield: 91%; cis-6-octenonitrile: 4.7% in gas chromatography simple area %, and trans-6-octenonitrile: 4.5% in gas chromatography simple area %) was obtained as a distillate.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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